1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H15NO4 It is characterized by the presence of a pyrrole ring substituted with a tert-butoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the tert-butoxy group: The tert-butoxy group can be introduced by reacting tert-butanol with an appropriate precursor under acidic conditions.
Pyrrole ring formation: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Electrophiles such as alkyl halides, nucleophiles like amines.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Alkylated or acylated pyrrole derivatives.
Scientific Research Applications
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The pyrrole ring can participate in various interactions with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-tert-Butoxy-2-oxoethyl)-1H-indole-5-carboxylic acid: Similar structure with an indole ring instead of a pyrrole ring.
5-sec-Butyl-1H-indole-2-carboxylic acid: Contains a sec-butyl group and an indole ring.
5-(Methoxycarbonyl)-1H-indole-2-carboxylic acid: Features a methoxycarbonyl group and an indole ring.
Uniqueness
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJVIGMEHIAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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